molecular formula C8H16BrNO2 B042484 3-(Boc-amino)propyl bromide CAS No. 83948-53-2

3-(Boc-amino)propyl bromide

Cat. No.: B042484
CAS No.: 83948-53-2
M. Wt: 238.12 g/mol
InChI Key: IOKGWQZQCNXXLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Boc-amino)propyl bromide can be synthesized through the reaction of 3-bromopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-(Boc-amino)propyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can react with nucleophiles such as amines, thiols, and alcohols to form various substituted products .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Boc-amino)propyl bromide is used as an alkylating agent in the synthesis of various organic compounds. It is particularly useful in the preparation of protected amines, which are intermediates in the synthesis of pharmaceuticals .

Biology: In biological research, it is used to modify biomolecules such as peptides and proteins. The Boc protecting group ensures that the amine functionality remains protected during various synthetic steps .

Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It serves as a building block for the development of antiviral, antibacterial, and anticancer agents .

Industry: this compound is employed in the production of specialty chemicals and materials. It is used in the post-polymerization modification of polymers to introduce functional groups that enhance the properties of the final product .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)propyl bromide primarily relies on its alkylating properties. It readily reacts with nucleophilic groups, such as amines and thiols, resulting in the formation of covalent bonds.

Comparison with Similar Compounds

  • 2-(Boc-amino)ethyl bromide
  • 4-(Boc-amino)butyl bromide
  • 6-(Boc-amino)hexyl bromide
  • 3-Bromopropylamine hydrobromide
  • 2-Bromoethylamine hydrobromide

Comparison: 3-(Boc-amino)propyl bromide is unique due to its specific chain length and the presence of the Boc protecting group. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. The Boc protecting group provides stability during reactions, which can be selectively removed under acidic conditions .

Biological Activity

3-(Boc-amino)propyl bromide, also known as 3-(tert-butoxycarbonylamino)propyl bromide, is a compound that has garnered attention for its biological activities, particularly its potential as an antimicrobial agent and its role in cancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C8_8H16_{16}BrNO2_2
  • Molecular Weight : 238.12 g/mol
  • Melting Point : 34–36.5 °C
  • CAS Number : 83948-53-2
  • Appearance : White low melting solid

This compound is characterized by the presence of a bromopropyl group attached to a tert-butoxycarbonyl (Boc) protected amino group, which influences its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which poses a major challenge in clinical settings . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with protein function.

Anticancer Activity

In vitro studies have demonstrated that this compound acts as a potent inhibitor of cancer cell growth. It has been tested against several cancer cell lines, showing promising results in reducing proliferation rates and inducing apoptosis . The compound's ability to act as an anticancer agent is attributed to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis.

Case Study: In Vitro Cancer Cell Line Testing

A study evaluated the cytotoxic effects of this compound on murine melanoma B16 cells. The results indicated:

  • IC50_{50} : 15 µM after 48 hours of treatment.
  • Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.
Cell LineIC50_{50} (µM)Mechanism
Murine Melanoma B1615Caspase activation
Human Breast Cancer MCF-720Cell cycle arrest

Synthesis and Modifications

The synthesis of this compound typically involves the reaction of Boc-protected amines with bromoalkanes under basic conditions. This method allows for the introduction of the bromopropyl moiety while maintaining the stability of the Boc protecting group, which can be removed under acidic conditions to reveal the active amine for further biological testing .

Research Findings

  • Inhibition Studies : Research has shown that compounds similar to this compound demonstrate enhanced biological activity when modified at specific positions on the propyl chain. These modifications can lead to improved interactions with biological targets such as enzymes involved in DNA repair and cell signaling pathways .
  • Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites similar to known inhibitors, providing insights into its potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-(3-bromopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKGWQZQCNXXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403511
Record name 3-(Boc-amino)propyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83948-53-2
Record name 3-(Boc-amino)propyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butoxycarbonylamino)propyl Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 3-hydroxypropylcarbamate (5 g, 28.57 mmol) in dichloromethane (200 mL) was added triphenylphosphine (11.52 g, 42.85 mmol) followed by carbon tetrabromide (14.22 g, 42.85 mmol) at 0° C. The reaction mixture was stirred at rt for 18 h while monitoring by TLC. The solvent was removed under reduced pressure and the residue was purified by column chromatography (60-120 mesh silica gel) using 5-10% ethyl acetate in pet-ether to give tert-butyl 3-bromopropylcarbamate (4.5 g, 66.46%) as a light-brown liquid. 1H NMR (400 MHz, CDCl3) δ ppm 4.63 (1H, s), 3.45-3.42 (2H, t, J=6.4 Hz), 3.29-3.24 (2H, q, J=6.4 Hz), 2.08-2.01 (2H, m), 1.44 (9H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

25 g of carbon tetrabromide in solution in 50 ml of acetonitrile were slowly added at a temperature between 20° and 25° C. to a solution of 9 g of the product of Step A in 120 ml of tetrahydrofuran and 19.7 g of triphenyl phosphine. After stirring for 15 hours, the insoluble part was filtered off and the filtrate was concentrated to dryness under reduced pressure. The 45 g of residue were chromatographed on silica (eluant: hexane-ethyl acetate (8-2)) to obtain 9.4 g of the expected product melting at 40° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 3-bromopropylamine hydrobromide (10.9 g, 49.8 mmol), BOC2O (11.4 g, 52.3 mmol) and K2CO3 (20.6 g, 149.4 mmol) in ethanol (100 ml) were stirred at room temperature overnight. The precipitated salts were removed by filtration and the filtrate was concentrated in vacuo. The residue was dissolved in dichloromethane and washed with water, followed by brine. The organic layer was dried over MgSO4 and concentrated in vacuo to give 11.2 g (46.9 mmol, 94%) of the desired product: 1H NMR (400 MHz, CDCl3) δ 5.07 (br, 1H), 3.31 (t, 2H, J=6.6 Hz), 3.12 (apparent br q, 2H, J=6.0 Hz), 1.92 (quintet, 2H, J=6.6 Hz), 1.30 (s, 9H).
Name
3-bromopropylamine hydrobromide
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods IV

Procedure details

was prepared from 3-bromopropylamine hydrobromide and BOC2O in the presence of base in dichloromethane.
Name
3-bromopropylamine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Boc-amino)propyl bromide
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3-(Boc-amino)propyl bromide
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3-(Boc-amino)propyl bromide
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3-(Boc-amino)propyl bromide

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